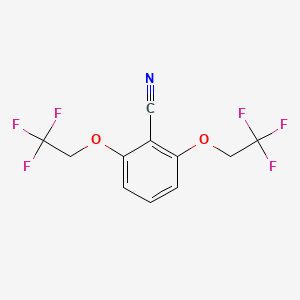

2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile

Description

Significance within Fluorinated Aromatic Nitriles

Fluorinated aromatic compounds are a critical class of molecules in fields such as pharmaceuticals, agrochemicals, and materials science. numberanalytics.com The incorporation of fluorine atoms into an aromatic structure can profoundly alter its electronic properties, stability, and reactivity. numberanalytics.com 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile belongs to the sub-class of fluorinated aromatic nitriles, which are valued for their unique chemical characteristics. The presence of multiple fluorine atoms, as seen in the two trifluoroethoxy groups, enhances the compound's stability and modifies its behavior in chemical reactions. numberanalytics.com These compounds often serve as key intermediates in the synthesis of complex, high-value chemicals.

Role as a Chemical Building Block

In the field of organic synthesis, "chemical building blocks" are relatively small, functionalized molecules that serve as the foundational units for constructing larger, more elaborate molecular architectures. boronmolecular.comamerigoscientific.com This modular approach allows chemists to assemble complex target compounds efficiently and with precise control over the final structure. alfa-chemistry.com this compound functions as an advanced building block. lifechemicals.com Its specific arrangement of functional groups—a reactive nitrile and two robust trifluoroethoxy substituents on an aromatic core—allows it to be incorporated into larger molecules, introducing a fluorinated motif that can be desirable for tuning the properties of the final product. alfa-chemistry.com

Structure

3D Structure

Properties

IUPAC Name |

2,6-bis(2,2,2-trifluoroethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F6NO2/c12-10(13,14)5-19-8-2-1-3-9(7(8)4-18)20-6-11(15,16)17/h1-3H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHZUTZJZUYWBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OCC(F)(F)F)C#N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371113 | |

| Record name | 2,6-bis(2,2,2-trifluoroethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93624-57-8 | |

| Record name | 2,6-bis(2,2,2-trifluoroethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93624-57-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Structural Features and Their Impact on Electronic Configuration

Benzonitrile (B105546) Core and Nitrile Functionality

The core of the molecule is a benzonitrile structure, which consists of a benzene (B151609) ring attached to a nitrile (-C≡N) group. Benzonitrile and its derivatives are versatile precursors in organic synthesis. medcraveonline.com The nitrile group is a key functional moiety; it can undergo a variety of chemical transformations. For instance, it can be hydrolyzed to form carboxylic acids or react with amines to yield N-substituted benzamides. This reactivity makes the nitrile group a valuable handle for further molecular elaboration.

Electronic Effects of Vicinal 2,2,2-Trifluoroethoxy Substituents

Positioned at the 2- and 6- positions of the benzene ring (vicinal to the nitrile group), the two 2,2,2-trifluoroethoxy (-OCH₂CF₃) groups exert a powerful influence on the molecule's electronic configuration. Fluorine is the most electronegative element, and the three fluorine atoms on each ethoxy side chain create a strong electron-withdrawing inductive effect. numberanalytics.com This effect pulls electron density away from the aromatic ring.

This electron-withdrawing nature has two significant consequences:

It decreases the electron density of the aromatic ring, which can influence its susceptibility to certain types of reactions, such as electrophilic aromatic substitution. numberanalytics.com

It impacts the reactivity of the nitrile group. The withdrawal of electron density through the ring can affect the polarity and reactivity of the carbon-nitrogen triple bond.

The symmetric placement of these two bulky, electron-withdrawing groups also introduces steric hindrance around the nitrile functionality, which can influence how other molecules approach and react at that site. The interplay between these electronic and steric effects defines the unique chemical behavior of 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile as a synthetic intermediate.

Chemical Reactivity and Mechanistic Pathways of 2,6 Bis 2,2,2 Trifluoroethoxy Benzonitrile

Transformations of the Nitrile Functional Group

The cyano group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations. In 2,6-bis(2,2,2-trifluoroethoxy)benzonitrile, the inductive effect of the ortho-trifluoroethoxy groups enhances the electrophilic character of the nitrile carbon, making it more susceptible to nucleophilic attack.

Hydrolytic Conversion to Carboxylic Acid Derivatives

The hydrolysis of nitriles is a classic transformation that typically proceeds under acidic or basic conditions to yield carboxylic acids or their corresponding salts. libretexts.org The reaction progresses in two main stages: initial hydration to an amide intermediate, followed by further hydrolysis to the carboxylic acid. libretexts.org

Under acidic conditions , the nitrile nitrogen is first protonated, which activates the carbon-nitrogen triple bond towards nucleophilic attack by water. acs.org This is followed by deprotonation to form an imidic acid, which then tautomerizes to the more stable amide. Subsequent hydrolysis of the amide, also under acidic conditions, leads to the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org

In alkaline hydrolysis , a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. libretexts.org The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. The amide can then undergo further base-catalyzed hydrolysis to yield a carboxylate salt and ammonia (B1221849). libretexts.org Acidification of the reaction mixture is necessary to obtain the free carboxylic acid.

The presence of two electron-withdrawing 2,2,2-trifluoroethoxy groups at the ortho positions is expected to increase the rate of hydrolysis by further polarizing the C≡N bond and stabilizing the negative charge that develops on the nitrogen atom in the transition state of the initial nucleophilic attack, particularly under basic conditions. However, steric hindrance from these bulky ortho substituents may also play a role in the reaction kinetics. rsc.orgresearchgate.net

Table 1: General Conditions for Nitrile Hydrolysis (Interactive)

| Condition | Reagents | Intermediate | Final Product (after workup) |

| Acidic | Dilute HCl or H₂SO₄, Heat | Amide | Carboxylic Acid |

| Basic | NaOH or KOH solution, Heat | Amide | Carboxylic Acid |

Catalytic Reduction to Aldehydes and Amines

The nitrile group can be catalytically reduced to either an aldehyde or a primary amine, depending on the reagents and reaction conditions employed.

Reduction to Aldehydes: The reduction of nitriles to aldehydes can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. The reaction proceeds via the formation of an imine intermediate which is then hydrolyzed upon workup to yield the aldehyde. Another method is the Stephen reduction, which involves the use of stannous chloride and hydrochloric acid to form an aldiminium salt, followed by hydrolysis. ncert.nic.in

Reduction to Amines: Catalytic hydrogenation is a common method for the reduction of nitriles to primary amines. libretexts.org This reaction is typically carried out using hydrogen gas and a metal catalyst such as palladium, platinum, or nickel at elevated temperature and pressure. libretexts.org Lithium aluminum hydride (LiAlH₄) is also a powerful reducing agent that can convert nitriles to primary amines. ncert.nic.in The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon.

For this compound, the electron-withdrawing nature of the trifluoroethoxy groups may influence the choice of catalyst and reaction conditions for effective reduction.

Table 2: Common Reagents for Catalytic Reduction of Nitriles (Interactive)

| Product | Reagent(s) |

| Aldehyde | 1. DIBAL-H, -78 °C; 2. H₃O⁺ |

| Aldehyde | SnCl₂/HCl, then H₂O |

| Primary Amine | H₂/Pd, Pt, or Ni |

| Primary Amine | 1. LiAlH₄; 2. H₂O |

Substitution and Modification at the 2,2,2-Trifluoroethoxy Positions

The 2,2,2-trifluoroethoxy groups are generally stable ether linkages. Cleavage of aryl ethers typically requires harsh conditions, such as strong acids like HBr or HI. openstax.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of aryl alkyl ethers, the cleavage usually results in a phenol (B47542) and an alkyl halide, as the sp²-hybridized carbon of the aromatic ring is not susceptible to Sₙ2 attack. libretexts.orglibretexts.org Given the electron-withdrawing nature of the trifluoroethyl group, cleavage of the C-O bond in this compound would likely require vigorous reaction conditions.

Pathways Involving Oxidation and Reduction of the Aromatic Core

The aromatic ring of this compound is generally resistant to oxidation due to the presence of electron-withdrawing substituents. rsc.org Oxidation of benzene (B151609) rings typically requires strongly electron-donating groups to be present. rsc.org

Reduction of the aromatic ring can be achieved under more forcing conditions.

Catalytic Hydrogenation: Complete reduction of the benzene ring to a cyclohexane (B81311) ring can be accomplished through catalytic hydrogenation at high pressure and temperature using catalysts like platinum, palladium, or nickel. libretexts.orglumenlearning.comlibretexts.org

Birch Reduction: A partial reduction of the aromatic ring to a 1,4-cyclohexadiene (B1204751) derivative can be achieved using the Birch reduction. lumenlearning.comlibretexts.org This reaction employs an alkali metal (like sodium or lithium) dissolved in liquid ammonia with an alcohol as a proton source. wikipedia.org The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the aromatic ring. For aromatic rings bearing electron-withdrawing groups, such as the nitrile and trifluoroethoxy groups, the reduction typically occurs in a manner where the substituent ends up on a double bond in the product. organicchemistrytutor.commasterorganicchemistry.com The electron-withdrawing groups stabilize the radical anion intermediate formed during the reaction. lumenlearning.commasterorganicchemistry.com

Exploration of Coordination Chemistry and Ligand Properties

The nitrile group in benzonitriles can act as a ligand, coordinating to transition metals through the lone pair of electrons on the nitrogen atom. These benzonitrile (B105546) complexes are often used as convenient synthetic intermediates because the benzonitrile ligand can be easily displaced by stronger ligands.

Interaction with Metal Centers

This compound is expected to form coordination complexes with various transition metals. The electron-withdrawing trifluoroethoxy groups would likely enhance the π-acceptor properties of the benzonitrile ligand. This could lead to stronger metal-ligand back-bonding in complexes with electron-rich metals. The steric bulk of the ortho-substituents could also influence the coordination geometry and the stability of the resulting metal complexes. The design of ligands with specific electronic and steric properties is crucial in catalysis, and benzonitriles with electron-withdrawing substituents have been explored for their ability to stabilize low-valent metal centers and promote reductive elimination in catalytic cycles.

Based on a comprehensive search of available scientific literature, there is currently no specific research detailing the role of This compound as a ligand in organometallic catalysis.

While the molecular structure of this compound, featuring a nitrile group and trifluoroethoxy substituents, suggests potential for coordination with metal centers, dedicated studies investigating its behavior and efficacy as a ligand in catalytic processes have not been reported in the reviewed literature. The nitrile functionality is known to coordinate to transition metals, and the electronic effects of the trifluoroethoxy groups could in theory modulate the properties of a resulting metal complex. However, without experimental data or theoretical studies, any discussion of its specific role, the types of catalytic reactions it might participate in, or the mechanistic pathways involved would be purely speculative.

Therefore, detailed research findings, data tables, and specific mechanistic insights concerning the application of this compound in organometallic catalysis are not available at this time.

Derivatives and Structural Analogs of 2,6 Bis 2,2,2 Trifluoroethoxy Benzonitrile

Design and Synthesis of Benzonitrile (B105546) Derivatives with Varied Fluorinated Alkoxy Groups

The synthesis of benzonitrile derivatives bearing fluorinated alkoxy groups is a key area of research, as the nature of the fluorine substitution can profoundly influence molecular properties such as lipophilicity, metabolic stability, and binding interactions. The design of analogs of 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile often involves modifying the length and fluorine content of the alkoxy side chains.

A general synthetic approach to such compounds starts from a dihydroxybenzonitrile precursor, which is then subjected to a Williamson ether synthesis with a suitable fluorinated alcohol. The reactivity of the fluorinated alcohol and the choice of base and solvent are critical for achieving high yields. For instance, varying the alcohol from 2,2,2-trifluoroethanol (B45653) to 2,2,3,3-tetrafluoropropanol or 2,2,3,3,4,4,5,5-octafluoropentanol allows for the systematic investigation of the effect of the fluoroalkyl chain length on the compound's characteristics.

| Precursor | Fluorinated Alcohol | Resulting Alkoxy Group |

| 2,6-Dihydroxybenzonitrile | 2,2,2-Trifluoroethanol | 2,2,2-Trifluoroethoxy |

| 2,6-Dihydroxybenzonitrile | 2,2,3,3-Tetrafluoropropanol | 2,2,3,3-Tetrafluoropropoxy |

| 2,6-Dihydroxybenzonitrile | 1,1,1,3,3,3-Hexafluoro-2-propanol | 1,1,1,3,3,3-Hexafluoroisopropoxy |

| 2,6-Dihydroxybenzonitrile | 2,2,3,3,4,4,5,5-Octafluoropentanol | 2,2,3,3,4,4,5,5-Octafluoropentoxy |

Research in this area focuses on optimizing reaction conditions to accommodate the varied reactivity of different polyfluorinated alcohols and to scale up the synthesis of these specialized building blocks.

Introduction of Diverse Functionalities onto the Aromatic Ring

The functionalization of the aromatic ring of 2,6-disubstituted benzonitriles allows for the introduction of various chemical groups that can serve as handles for further reactions or modulate the molecule's electronic properties. The two trifluoroethoxy groups are strong electron-donating groups, which activate the aromatic ring towards electrophilic aromatic substitution.

The directing effects of the substituents guide the position of incoming electrophiles. For this compound, the position para to the nitrile group (C4) is the most activated and sterically accessible site for substitution. Common functionalization reactions include:

Nitration: Introduction of a nitro group (-NO₂), typically using nitric acid and sulfuric acid.

Halogenation: Introduction of bromine (-Br) or chlorine (-Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Formylation: Introduction of an aldehyde group (-CHO) via reactions such as the Vilsmeier-Haack reaction.

Acylation: Introduction of an acyl group (-COR) through Friedel-Crafts acylation.

These reactions yield a variety of 4-substituted-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile derivatives, which are valuable intermediates for synthesizing more complex molecules. For example, the nitro group can be reduced to an amine, which can then participate in amide bond formation or diazotization reactions. ossila.com

| Reaction Type | Reagent | Position of Substitution | Resulting Functional Group |

| Nitration | HNO₃/H₂SO₄ | C4 | -NO₂ |

| Bromination | N-Bromosuccinimide (NBS) | C4 | -Br |

| Formylation | POCl₃, DMF | C4 | -CHO |

| Acetylation | Acetyl chloride, AlCl₃ | C4 | -COCH₃ |

Heterocyclic Systems Incorporating Trifluoroethoxy Moieties

The incorporation of trifluoroethoxy groups into heterocyclic systems is a widely used strategy in medicinal chemistry to enhance drug-like properties. While direct incorporation of the this compound moiety into a heterocycle is less common, the trifluoroethoxy group itself is a privileged substituent in many heterocyclic scaffolds.

The synthesis of these molecules often involves building the heterocyclic ring from precursors already containing the trifluoroethoxy group. For example, fluorinated β-diketones can be used to synthesize trifluoroalkyl-substituted pyrones. mdpi.com Cycloaddition reactions are another powerful tool for constructing fluorinated and fluoroalkylated heterocycles, particularly those containing sulfur. uzh.ch For instance, [3+2] and [4+2] cycloadditions using fluorinated substrates can lead to a variety of five- and six-membered S-heterocycles. uzh.ch

Examples of heterocyclic cores featuring fluoroalkoxy or related fluorinated groups include:

Pyridines: Trifluoromethyl pyridines can be synthesized from iodopyridines using copper-CF₃ complexes. researchgate.net

Pyrones: 2-Aryl-6-(trifluoromethyl)-4-pyrones are prepared via one-pot oxidative cyclization of fluorinated enediones. mdpi.com

Quinoxalines: These can be synthesized from 1,2-diketones and o-aryl diamines; the precursors can be designed to include trifluoroethoxy groups. researchgate.net

Thiolanes and Thiopyrans: These can be synthesized using cycloaddition reactions with fluorinated substrates. uzh.ch

The presence of the trifluoroethoxy group can significantly alter the basicity of nitrogen-containing heterocycles and improve their metabolic stability by blocking potential sites of oxidation.

Polymeric and Supramolecular Assemblies Featuring Trifluoroethoxy Benzonitrile Units

The benzonitrile unit, particularly when functionalized with groups capable of directing intermolecular interactions, can serve as a building block for creating highly ordered polymeric and supramolecular structures. The trifluoroethoxy groups and the nitrile functionality can participate in non-covalent interactions such as dipole-dipole interactions, hydrogen bonding (if suitable donors are present), and π-π stacking.

Supramolecular chemistry explores how molecules self-assemble into larger, ordered structures. Benzonitrile derivatives have been shown to form host-guest complexes with macrocyclic hosts like phosphorylated cavitands. nih.gov In these assemblies, the benzonitrile moiety fits into the host's cavity, forming a "key-lock" binding mode. nih.gov This precise recognition is driven by a combination of steric fit and intermolecular forces.

Furthermore, molecules containing benzonitrile fragments at their terminals can act as linkers to connect two macrocyclic hosts, leading to the formation of well-defined dimeric supramolecular structures. nih.gov While specific research on polymers derived directly from this compound is limited, the principles of supramolecular assembly suggest its potential use in designing liquid crystals, organic frameworks, and other functional materials where directional intermolecular interactions are crucial. mpg.dersc.org

| Assembly Type | Key Interacting Groups | Driving Forces | Potential Application |

| Host-Guest Complex | Nitrile, Aromatic Ring | van der Waals forces, CH-π interactions | Molecular recognition, Sensing nih.gov |

| Self-Assembled Monolayers | Trifluoroethoxy, Nitrile | Dipole-dipole interactions, van der Waals | Surface modification mpg.de |

| Linear Supramolecular Polymers | Difunctional Benzonitriles | Host-guest interactions, π-π stacking | Functional materials nih.gov |

Advanced Characterization Techniques and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile in solution. By analyzing the behavior of ¹H, ¹³C, and ¹⁹F nuclei in a magnetic field, researchers can map out the connectivity and chemical environment of each atom.

¹H NMR spectroscopy provides information on the proton environments within the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the trifluoroethoxy groups. The aromatic region would likely display a pattern corresponding to the three protons on the benzene (B151609) ring, with their chemical shifts and coupling constants providing definitive evidence of the 1,2,3-substitution pattern. The methylene protons (-OCH₂CF₃) would appear as a quartet due to coupling with the adjacent fluorine atoms.

¹³C NMR spectroscopy probes the carbon framework of the molecule. A detailed spectrum would reveal signals for each unique carbon atom, including the nitrile carbon, the aromatic carbons (both substituted and unsubstituted), and the carbons of the two equivalent trifluoroethoxy groups. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the nitrile and trifluoroethoxy substituents.

| ¹H NMR | Data |

| Nucleus | ¹H |

| Aromatic Protons (C₃-H, C₄-H, C₅-H) | Expected complex multiplet |

| Methylene Protons (-OCH₂CF₃) | Expected quartet |

| ¹³C NMR | Data |

| Nucleus | ¹³C |

| Nitrile Carbon (-CN) | Expected signal in the nitrile region |

| Aromatic Carbons (C₁-C₆) | Distinct signals for substituted and unsubstituted carbons |

| Trifluoroethoxy Carbons (-OCH₂CF₃) | Signals for methylene and trifluoromethyl carbons |

| ¹⁹F NMR | Data |

| Nucleus | ¹⁹F |

| Trifluoromethyl Group (-CF₃) | Expected characteristic singlet or triplet |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis (HRMS, GCMS-EI)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can offer additional structural insights.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the compound's mass-to-charge ratio (m/z). This allows for the determination of the exact molecular formula (C₁₁H₇F₆NO₂), distinguishing it from other compounds with the same nominal mass. The measured monoisotopic mass should align closely with the calculated theoretical value, confirming the elemental composition.

Gas Chromatography-Mass Spectrometry with Electron Ionization (GCMS-EI) is a technique where the compound is first separated by gas chromatography and then ionized by electron impact. The resulting mass spectrum displays the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a molecular fingerprint and can be analyzed to deduce the structure of the molecule. Common fragmentation pathways for this compound might include the loss of a trifluoroethoxy group or cleavage of the ether linkage.

| HRMS Data | |

| Molecular Formula | C₁₁H₇F₆NO₂ |

| Calculated Monoisotopic Mass | 299.0381 Da |

| Expected [M+H]⁺ | 300.0454 Da |

| Expected [M+Na]⁺ | 322.0273 Da |

Fourier Transform Infrared Spectroscopy for Functional Group Identification (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The FTIR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds within the molecule.

Key characteristic absorption bands expected in the FTIR spectrum include:

A sharp, strong band around 2230-2220 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.

Strong absorption bands in the region of 1300-1100 cm⁻¹ due to the C-F stretching vibrations of the trifluoromethyl groups.

Bands corresponding to the C-O-C stretching of the ether linkages.

Absorptions in the aromatic region (around 1600-1450 cm⁻¹) for the C=C stretching vibrations of the benzene ring.

Bands related to aromatic C-H stretching and bending vibrations.

| FTIR Characteristic Absorptions | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | ~2230-2220 |

| C-F Stretch | ~1300-1100 |

| Aromatic C=C Stretch | ~1600-1450 |

| C-O-C Ether Stretch | ~1250-1050 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this method can provide detailed information on bond lengths, bond angles, and intermolecular interactions.

The crystallographic data would reveal the planarity of the benzonitrile (B105546) ring and the conformation of the two trifluoroethoxy substituents relative to the ring. It would also provide insights into how the molecules pack in the crystal lattice, highlighting any significant intermolecular forces such as dipole-dipole interactions or weak hydrogen bonds that influence the solid-state structure. This information is invaluable for understanding the physical properties of the compound and for computational modeling studies.

| X-ray Crystallography Data | |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | To be determined |

| Bond Lengths & Angles | To be determined |

| Intermolecular Interactions | To be determined |

Computational Chemistry and Theoretical Investigations of 2,6 Bis 2,2,2 Trifluoroethoxy Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and chemical behavior of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed information about orbital energies, charge distribution, and bonding.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. arxiv.org It offers a balance between accuracy and computational cost, making it suitable for calculating the ground state properties of medium-sized organic molecules. For 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile, DFT calculations are employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, which correspond to the minimum energy conformation.

The ground state of the related benzonitrile (B105546) molecule is planar with C2v symmetry. aps.org DFT calculations for this compound would similarly predict the most stable arrangement of its constituent atoms. The presence of bulky trifluoroethoxy groups at the ortho positions would likely induce some steric strain, potentially causing twisting of these groups out of the plane of the benzene (B151609) ring. The optimized geometry provides the foundation for all other computational analyses.

Illustrative Data Table: Predicted Ground State Geometrical Parameters (Note: The following data is illustrative and represents typical values that would be obtained from a DFT calculation, such as at the B3LYP/6-31G(d) level of theory.)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C≡N | 1.15 Å |

| Bond Length | C-CN | 1.45 Å |

| Bond Length | C-O | 1.37 Å |

| Bond Length | O-CH₂ | 1.43 Å |

| Bond Length | C-F | 1.35 Å |

| Bond Angle | C-C-C (ring) | ~120° |

| Bond Angle | C-C-CN | 179° |

| Dihedral Angle | C-C-O-C | ~90° |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the electron-withdrawing nature of the nitrile group and the highly electronegative fluorine atoms in the trifluoroethoxy groups are expected to significantly lower the energies of both the HOMO and LUMO. This general lowering of orbital energies suggests a molecule with high stability. A large HOMO-LUMO gap would imply high kinetic stability and low reactivity. The spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively. The LUMO is expected to be localized around the benzonitrile ring and the nitrile group, suggesting these are the primary sites for nucleophilic attack.

Illustrative Data Table: Predicted FMO Energies (Note: The following data is illustrative and represents typical values that would be obtained from a DFT calculation.)

| Orbital | Energy (eV) | Implication |

|---|---|---|

| HOMO | -7.5 eV | Region of electron donation (nucleophilicity) |

| LUMO | -1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicator of high chemical stability |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to illustrate the charge distribution within a molecule. libretexts.org It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive behavior by identifying electron-rich and electron-poor regions. researchgate.net Standard color-coding depicts electron-rich areas, which are susceptible to electrophilic attack, in shades of red, while electron-deficient regions, prone to nucleophilic attack, are shown in shades of blue. walisongo.ac.id

In an MEP map of this compound, the most negative potential (red/yellow) would be concentrated around the nitrogen atom of the nitrile group due to its lone pair of electrons. Negative potentials would also be observed around the oxygen and fluorine atoms of the trifluoroethoxy groups, reflecting their high electronegativity. mdpi.com Conversely, the regions of positive potential (blue) would be located on the hydrogen atoms of the benzene ring. nih.gov This map provides a clear visual prediction of how the molecule will interact with other charged or polar species.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a localized picture of chemical bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.dewikipedia.org This method is particularly useful for quantifying delocalization effects, also known as hyperconjugation, by analyzing the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). nih.gov

For this compound, NBO analysis would provide insights into the polarization of its chemical bonds and the stabilizing effects of electron delocalization. Key interactions would likely involve the donation of electron density from the lone pairs of the ether oxygen atoms into the antibonding π* orbitals of the benzene ring. The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a more significant delocalization effect. researchgate.net

Illustrative Data Table: Predicted NBO Donor-Acceptor Interactions (Note: The following data is illustrative and represents typical values that would be obtained from an NBO analysis.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (O) | π* (C-C)ring | 25.5 | Lone pair delocalization into the aromatic ring |

| π (C-C)ring | π* (C≡N) | 18.2 | π-conjugation between the ring and nitrile group |

| σ (C-H) | σ* (C-F) | 1.5 | Weak hyperconjugative interaction |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into conformational flexibility and intermolecular interactions in condensed phases like liquids or solutions. rsc.org

For this compound, MD simulations would be valuable for exploring the conformational landscape defined by the rotation of the two trifluoroethoxy side chains. These simulations can reveal the preferred orientations of these groups, the energy barriers to their rotation, and how their movement is influenced by solvent molecules. By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can predict how solvent molecules arrange around the solute and calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. researchgate.net This provides a detailed view of the solvation shell and the specific intermolecular interactions at play.

Analysis of Intermolecular Interactions in Crystalline and Solution Phases

The arrangement of molecules in the solid state and their behavior in solution are governed by a variety of intermolecular interactions. Understanding these forces is key to predicting physical properties such as melting point, boiling point, and solubility.

In the solution phase, the interactions are more dynamic. The nature of the solvent plays a critical role. In polar solvents, dipole-dipole interactions between the solute and solvent molecules would be predominant. In nonpolar solvents, dispersion forces would be the primary interaction. The trifluoroethoxy groups, with their fluorine atoms, may also engage in specific interactions with solvent molecules, influencing the solubility and local structure of the solution.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of close contacts and the nature of the forces at play. For a molecule like this compound, the Hirshfeld surface would be complex, reflecting the varied electrostatic potential created by the electron-withdrawing trifluoroethoxy groups and the nitrile functionality.

The analysis generates a three-dimensional surface around the molecule, color-coded to represent the normalized contact distance (dnorm). Red regions on the dnorm map indicate intermolecular contacts that are shorter than the van der Waals radii of the interacting atoms, signifying strong interactions such as hydrogen bonds. Blue regions represent contacts that are longer than the van der Waals radii, and white areas denote contacts approximately at the van der Waals distance.

For this compound, the fingerprint plot would be expected to be dominated by several key interactions, given its molecular structure. A hypothetical breakdown of the major intermolecular contacts is presented in the table below, based on analyses of structurally similar fluorinated and benzonitrile-containing compounds.

| Intermolecular Contact | Expected Contribution | Description |

| H···H | High | Van der Waals interactions between hydrogen atoms are typically the most abundant contacts in organic molecules and would be expected to contribute significantly to the crystal packing of this compound. |

| F···H | Significant | The numerous fluorine atoms can act as weak hydrogen bond acceptors, interacting with hydrogen atoms on neighboring molecules. These C–H···F interactions would be a defining feature of the crystal structure. |

| O···H | Moderate | The oxygen atoms of the ethoxy groups can also participate in hydrogen bonding with nearby hydrogen atoms, contributing to the stability of the molecular assembly. |

| C···H | Moderate | These interactions involve the π-system of the benzene ring and the various hydrogen atoms, contributing to the overall cohesive energy of the crystal. |

| N···H | Low to Moderate | The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, though these interactions may be less frequent than those involving the more electronegative oxygen and fluorine atoms. |

| F···F | Low | Repulsive interactions between fluorine atoms on adjacent molecules might also be observed, influencing the overall molecular conformation and packing arrangement. |

This table is a theoretical representation of expected contributions based on the analysis of similar compounds.

Hydrogen Bonding and Other Non-Covalent Interactions

The stability of the crystal lattice of this compound would be heavily influenced by a network of weak hydrogen bonds and other non-covalent interactions. The trifluoroethoxy substituents and the nitrile group provide multiple sites for such interactions.

The most significant of these are likely to be the C–H···F and C–H···O hydrogen bonds. The electron-withdrawing nature of the fluorine atoms polarizes the C–H bonds of the ethoxy groups and the benzene ring, making these hydrogen atoms more acidic and thus better hydrogen bond donors. The fluorine and oxygen atoms, with their lone pairs of electrons, act as corresponding acceptors. These interactions, although individually weak, collectively contribute to a robust three-dimensional supramolecular architecture.

In addition to conventional and unconventional hydrogen bonds, other non-covalent interactions would play a role. Van der Waals forces, particularly the numerous H···H contacts, would provide a significant cohesive force. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules could also contribute to the crystal's stability, although the bulky trifluoroethoxy groups might sterically hinder optimal π-orbital overlap. The interplay of these varied non-covalent forces dictates the final, most stable crystalline form of the compound.

Applications in Advanced Materials Science and Specialty Chemical Development

Role as a Synthetic Synthon for Complex Organic Molecules

In organic synthesis, 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile is utilized as a versatile synthetic synthon, or building block, for constructing more complex molecules, particularly those intended for use in the pharmaceutical and agrochemical industries. The reactivity of this compound is centered on its nitrile (-C≡N) group, which provides a gateway for a variety of chemical transformations.

The electrophilic nature of the nitrile carbon atom allows it to react with a range of nucleophiles. libretexts.orgopenstax.org This reactivity enables the conversion of the nitrile group into other important functional groups, thereby expanding the synthetic utility of the molecule. Key transformations include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form a carboxylic acid. openstax.orgyoutube.com This creates a new reactive site for further molecular elaboration, such as amide or ester formation.

Reduction: The nitrile group can be reduced, for instance using lithium aluminum hydride (LiAlH₄), to yield a primary amine. libretexts.orgopenstax.org This introduces a basic nitrogen center, which is a common feature in many biologically active compounds.

Organometallic Addition: Grignard reagents can add to the nitrile group to form ketones after hydrolysis of the intermediate imine anion. openstax.org This allows for the formation of new carbon-carbon bonds, significantly increasing molecular complexity.

Furthermore, the benzonitrile (B105546) core itself can be a scaffold for the synthesis of various heterocyclic compounds, which are prevalent in drug discovery. sciencescholar.usamazonaws.com The strategic placement of the trifluoroethoxy groups influences the electronic properties of the aromatic ring, which can direct or facilitate cyclization reactions to form structures like pyridines, pyrimidines, or pyrazoles. researchgate.netmdpi.com The inherent stability conferred by the fluorinated groups ensures that the core structure remains intact during these subsequent synthetic manipulations.

| Reaction Type | Reagent(s) | Resulting Functional Group | Significance |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid (-COOH) | Gateway to amides, esters, and other acid derivatives. |

| Reduction | 1. LiAlH₄; 2. H₂O | Primary Amine (-CH₂NH₂) | Introduction of a basic, nucleophilic center. |

| Grignard Reaction | 1. R-MgBr; 2. H₂O | Ketone (-C(O)R) | Formation of new C-C bonds and complex carbon skeletons. |

| Cyclization | Various (e.g., with binucleophiles) | Heterocyclic Rings (e.g., Pyridine, Pyrazole) | Construction of core structures for pharmaceuticals and agrochemicals. |

Development of Novel Fluorinated Materials

The incorporation of fluorine into organic molecules can lead to materials with exceptional properties, and this compound is a key precursor in this field. The two trifluoroethoxy groups (-OCH₂CF₃) are instrumental in defining the characteristics of materials derived from this compound. The high electronegativity of fluorine atoms creates strong, stable C-F bonds, which translates to enhanced thermal and chemical stability in the final materials.

This compound is particularly relevant for the development of specialty materials where performance under demanding conditions is critical. Research into analogous fluorinated building blocks suggests potential applications in several advanced areas:

Organic Electronics: The strong electron-withdrawing nature of the trifluoroethoxy groups and the nitrile functionality makes the aromatic ring electron-deficient. This property is valuable in organic electronic devices. For instance, structurally similar benzonitrile derivatives have been investigated for use in Thermally Activated Delayed Fluorescence (TADF) systems, which are important for creating highly efficient Organic Light-Emitting Diodes (OLEDs). The electronic properties of this compound make it a candidate for use as a host material or as a component of an electron-transport layer.

High-Performance Dielectrics: Fluorinated materials often exhibit low dielectric constants and high dielectric strength, making them suitable for use as insulators in microelectronics.

Advanced Photoresists: The synthesis of novel fluoroalkylated compounds for use in fluorous-solvent-soluble photoresists demonstrates a strategy where fluorinated building blocks are essential for creating materials with tailored solubility and reactivity for photolithography processes. nih.gov

The combination of a rigid aromatic core with flexible, highly fluorinated side chains provides a molecular design that can be exploited to control properties like solubility, melting point, and molecular packing in the solid state.

Integration into Functional Polymers and Coatings

Fluoropolymers are a class of materials known for their outstanding chemical inertness, thermal stability, low friction, and weather resistance. Integrating moieties like this compound into polymer structures is a strategy to impart these desirable fluorinated characteristics to new functional polymers and coatings.

While this specific molecule may be incorporated as a pendant group or a comonomer, the principles of its utility are well-established. The presence of the trifluoroethoxy groups can significantly lower the surface energy of a polymer film, leading to coatings that are hydrophobic (water-repellent) and oleophobic (oil-repellent). Such properties are highly valued for creating self-cleaning, anti-fouling, and protective surfaces for a wide range of applications, from electronics to aerospace components.

Furthermore, the nitrile group can serve as a reactive site for cross-linking or grafting, allowing the polymer to be cured into a durable network or for other functional molecules to be attached. The enhanced thermal and oxidative stability provided by the fluorinated groups would make the resulting polymers suitable for use in harsh environments where conventional hydrocarbon-based polymers would degrade.

Utilization in Chemical Probe Design

Chemical probes are molecules designed to detect and visualize specific analytes (such as ions, small molecules, or biomolecules) within complex environments, including living cells. bath.ac.uknih.gov The design of these probes typically involves a recognition unit that selectively interacts with the target and a signaling unit (often a fluorophore) that produces a measurable response.

The this compound scaffold possesses features that make it a promising candidate for the development of novel chemical probes. The benzonitrile core itself is known to be a component in fluorescent molecules; for example, 4-(dimethylamino)benzonitrile (B74231) (DMABN) is a well-studied molecular probe whose fluorescence is sensitive to its local environment. researchgate.net

The key attributes of this compound for this application include:

Tunable Electronic Properties: The two strong electron-withdrawing trifluoroethoxy groups significantly perturb the electronic structure of the benzonitrile fluorophore. This can be used to tune the probe's photophysical properties, such as its absorption and emission wavelengths and quantum yield.

Reactive Handle: The nitrile group can be chemically modified to attach a specific recognition element. For example, it could be hydrolyzed to a carboxylic acid, which is then coupled to an amine-containing recognition moiety.

Environmental Sensitivity: The fluorescence of probes based on such a donor-pi-acceptor structure is often sensitive to changes in the local environment's polarity or viscosity, which can be exploited for sensing applications.

By attaching a selective binding group to this fluorinated benzonitrile core, it is possible to design a "turn-on" or "turn-off" fluorescent probe. Upon binding of the target analyte to the recognition site, a conformational or electronic change would be induced in the molecule, leading to a significant change in its fluorescence intensity, providing a clear signal for detection. rsc.orgmdpi.com

| Application Area | Key Feature(s) of the Compound | Resulting Material Property |

|---|---|---|

| Organic Electronics (e.g., TADF) | Electron-deficient aromatic core | Efficient charge transfer/transport |

| Functional Polymers | High fluorine content, thermal stability | Chemical resistance, thermal stability |

| Protective Coatings | Trifluoroethoxy groups | Low surface energy (hydrophobicity/oleophobicity) |

| Chemical Probes | Fluorophore core with reactive nitrile handle | Analyte-responsive fluorescence |

Q & A

Q. What are the key structural features and physicochemical properties of 2,6-bis(2,2,2-trifluoroethoxy)benzonitrile, and how do they influence its reactivity?

The compound features a benzonitrile core substituted with two 2,2,2-trifluoroethoxy groups at the 2- and 6-positions. The trifluoroethoxy groups are electron-withdrawing due to the inductive effect of fluorine, which polarizes the aromatic ring and enhances the electron-deficient nature of the nitrile group. This electronic configuration makes the compound suitable for nucleophilic substitution reactions or as a ligand in coordination chemistry. Key properties include a melting point of 115–117°C and a molecular weight of 299.19 g/mol . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS) are recommended to verify substituent positions and purity.

Q. What synthetic methodologies are commonly employed to prepare this compound?

The synthesis typically involves aromatic nucleophilic substitution (SNAr) on a 2,6-dihalobenzonitrile precursor using 2,2,2-trifluoroethanol under basic conditions (e.g., NaH or K₂CO₃). For example:

React 2,6-difluorobenzonitrile with trifluoroethanol in the presence of K₂CO₃.

Heat the mixture under reflux in a polar aprotic solvent (e.g., DMF or DMSO) to drive substitution.

Purify via recrystallization or column chromatography.

Key challenges include controlling regioselectivity and minimizing side reactions (e.g., over-alkylation). Monitoring reaction progress with thin-layer chromatography (TLC) and optimizing solvent/base combinations are critical .

Q. How can researchers validate the purity and stability of this compound under experimental conditions?

- Purity Analysis : Use HPLC with UV detection (λ ~220–250 nm for nitrile absorption) or gas chromatography (GC) for volatile impurities.

- Stability Testing : Perform accelerated degradation studies under varying pH, temperature, and light exposure. Monitor decomposition via LC-MS or NMR.

- Storage : Store at –20°C in anhydrous conditions to prevent hydrolysis of the trifluoroethoxy groups. Stability data should be cross-referenced with thermal gravimetric analysis (TGA) to assess decomposition thresholds .

Advanced Research Questions

Q. How does this compound perform as a ligand in transition-metal catalysis, and what mechanistic insights support its use?

The compound’s nitrile group and electron-deficient aromatic ring can coordinate to transition metals (e.g., Pd, Cu) to form stable complexes. For example:

- Catalytic Applications : In cross-coupling reactions, the trifluoroethoxy groups may stabilize metal intermediates via weak interactions (e.g., C–F⋯M).

- Mechanistic Probes : Use X-ray crystallography to resolve metal-ligand coordination geometry. Spectroscopic techniques (e.g., UV-Vis, EPR) can track redox states during catalysis.

A recent study on structurally similar carbazole-benzonitrile derivatives demonstrated enhanced catalytic efficiency in OLED host materials, suggesting analogous potential for this compound .

Q. What role can this compound play in organic electronics, particularly in thermally activated delayed fluorescence (TADF) systems?

The compound’s rigid, electron-deficient structure may facilitate charge transfer in TADF emitters. Key steps for evaluation include:

Photophysical Characterization : Measure photoluminescence quantum yield (PLQY) and transient decay lifetimes to quantify singlet-triplet energy gaps (ΔEₛₜ).

Device Integration : Fabricate OLEDs using the compound as an electron-transport layer or host matrix. Compare efficiency metrics (e.g., external quantum efficiency, EQE) with control materials.

A 2022 study on bis(acridinyl)benzonitrile derivatives utilized coupled transient and steady-state optical data to model excitonic decay rates, a methodology applicable here .

Q. How can researchers resolve contradictions in reported data on the compound’s reactivity or performance?

- Case Example : Discrepancies in catalytic activity may arise from trace impurities (e.g., residual halides) or solvent effects.

- Resolution Strategy :

- Reproduce experiments with rigorously purified batches.

- Conduct control studies to isolate variables (e.g., solvent polarity, temperature).

- Use density functional theory (DFT) calculations to model reaction pathways and identify rate-limiting steps.

Cross-validation with spectroscopic data (e.g., in situ IR) is critical for mechanistic clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.